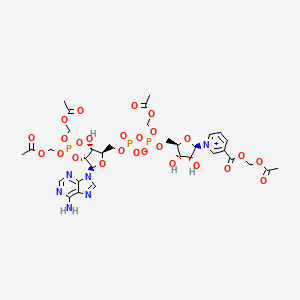
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(2-pyridinylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(2-pyridinylsulfonyl)piperazine is a sulfonamide and a member of pyridines.
Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediates in Drug Development
- The compound is used as an intermediate in the synthesis of anti-hypertensive drugs like Doxazosin, which is indicated for hypertension and benign prostate hyperplasia treatment (C. Ramesh, R. B. Reddy, G. M. Reddy, 2006).
Potential in Antidepressant Drug Development
- Piperazine derivatives including those derived from 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(2-pyridinylsulfonyl)piperazine have been explored for their potential as dual antidepressant drugs, showing promise in receptor affinity and serotonin reuptake inhibition (S. Silanes et al., 2004).
Antimicrobial and Antifungal Properties
- Studies have shown that certain derivatives of this compound exhibit significant antibacterial and antifungal activities, making them potential therapeutic agents (N. Patel, S. N. Agravat, 2007).
Biofilm Inhibition and Cytotoxicity
- Research on N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, derived from the compound, indicated their potential in inhibiting bacterial biofilms and showed mild cytotoxicity, which can be crucial in developing new pharmaceuticals (M. Abbasi et al., 2020).
Potential in Diabetes Treatment
- Piperazine derivatives, including those based on this compound, have been identified as potential antidiabetic agents, showing significant effects on glucose homeostasis in rat models of type II diabetes (G. Le Bihan et al., 1999).
Receptor Ligand Potential
- Certain N4-substituted 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazines have been evaluated for their agonistic/antagonistic profile, indicating their potential as 5-HT1A receptor ligands, which could have implications in neurological research (B. J. van Steen et al., 1998).
Eigenschaften
Molekularformel |
C17H19N3O6S2 |
|---|---|
Molekulargewicht |
425.5 g/mol |
IUPAC-Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-pyridin-2-ylsulfonylpiperazine |
InChI |
InChI=1S/C17H19N3O6S2/c21-27(22,14-4-5-15-16(13-14)26-12-11-25-15)19-7-9-20(10-8-19)28(23,24)17-3-1-2-6-18-17/h1-6,13H,7-12H2 |
InChI-Schlüssel |
ZIHZMWJPJKTMSZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1S(=O)(=O)C2=CC3=C(C=C2)OCCO3)S(=O)(=O)C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Benzyl-N-methyl-2-[7,8-dihydro-7-(2-[18F]fluoroethyl)-8-oxo-2-phenyl-9H-purin-9-yl]acetamide](/img/structure/B1263405.png)
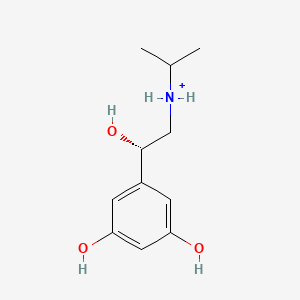

![(15S)-13-[(2-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263410.png)
![1-octadecanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263411.png)
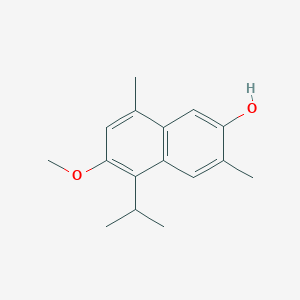
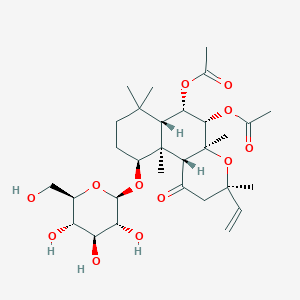


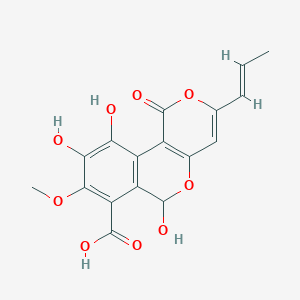
![2-(6-Methoxy-1-Oxo-1,3-Dihydro-2h-Isoindol-2-Yl)-N-[4-(Piperazin-1-Yl)pyridin-3-Yl]-1,3-Thiazole-4-Carboxamide](/img/structure/B1263420.png)
